molecular formula C22H22O11 B1682737 Tectoridin CAS No. 611-40-5

Tectoridin

Cat. No. B1682737
CAS RN: 611-40-5
M. Wt: 462.4 g/mol
InChI Key: CNOURESJATUGPN-UDEBZQQRSA-N
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Description

Tectoridin is an isoflavone, a type of flavonoid. It is the 7-glucoside of tectorigenin and can be isolated from flowers of Pueraria thunbergiana (Leguminosae) . It is known as a phytoestrogen .


Synthesis Analysis

Tectoridin can be produced by hydrolyzing tectoridin with 3% HCl in MeOH/H2O (1:1, v/v) at 85 ℃ under reflux for 4 h in MeOH/H2O with a yield of around 37.5% . A novel 7-O-uridine diphosphate glycosyltransferase Bc7OUGT, which catalyses a novel reversible glycosylation of tectorigenin and tectoridin, has been identified .


Molecular Structure Analysis

Tectoridin has a molecular formula of C22H22O11 . The structure of the metabolites was elucidated by comparing their molecular weights, retention times and full-scan MS (n) spectra with those of the parent drug .


Chemical Reactions Analysis

A sensitive electrochemical sensor was constructed based on rGO/PEI hybrid modified glassy carbon electrode (rGO/PEI/GCE) for the determination of tectoridin (TEC). The redox character of TEC at the proposed sensor was studied, and some electrochemical parameters were discussed .


Physical And Chemical Properties Analysis

Tectoridin has a molecular weight of 462.4 g/mol . It is a hydroxyisoflavone, a methoxyisoflavone, a monosaccharide derivative and a 7-hydroxyisoflavones 7-O-beta-D-glucoside .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Tectoridin, focusing on six unique applications:

Therapeutic Potential in Healthcare

Tectoridin has been recognized for its biological importance and therapeutic benefits, signifying its potential in healthcare systems. This includes its use in traditional medicine and potential for integration into modern therapeutic practices .

Alopecia Treatment

Research suggests that Tectoridin, or extracts from Rhizoma Belamcandae, could be used topically to treat alopecia. It is believed to act on multiple pathways affecting the hair follicle, offering a new approach to managing this condition .

Clinical Safety and Toxicity Assessment

There is an ongoing need to assess the safety of Tectoridin’s clinical application. This involves conducting risk assessments, researching the mechanisms of toxicity, and exploring ways to reduce any potential adverse effects .

Colon Cancer Progression Inhibition

Tectoridin has been studied for its role in inhibiting the progression of colon cancer. Experiments have been conducted to understand its effects on colon cancer cell lines and its potential mechanism of action .

Mechanism of Action

Target of Action

Tectoridin, a natural flavonoid, has been found to interact with several targets. One of the primary targets of Tectoridin is Polo-like kinase 1 (PLK1) . PLK1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Mode of Action

Tectoridin interacts with its target, PLK1, and exerts its effects by modulating the activity of this protein . It has been found to synergize with PLK1 inhibitors to suppress autophagy and ferroptosis but promote caspase-3-mediated apoptosis in certain cells .

Biochemical Pathways

Tectoridin affects several biochemical pathways. It has been found to inhibit the progression of colon cancer through downregulating the PKC/p38 MAPK pathway . Additionally, it has been reported to exert anti-rheumatoid arthritis activity through the inhibition of the inflammatory response and the MAPK pathway .

Pharmacokinetics

The pharmacokinetic properties of Tectoridin are crucial for understanding its bioavailability and efficacy. Studies have shown that Tectoridin exhibits poor bioavailability . The main metabolic pathways in rats for Tectoridin are glucuronidation, sulfation, demethylation, and methoxylation .

Result of Action

Tectoridin has multiple effects at the molecular and cellular levels. It has been found to dose-dependently dampen the proliferation, migration, and invasion of colon cancer cells and facilitate their apoptosis . In addition, Tectoridin abates the tumor cell growth in vivo . It also limits the overproduction of ROS and intracellular Ca2+ content and increases MMP, which shows a close association with ROS-mediated mitochondrial function .

Safety and Hazards

Tectoridin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration .

properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOURESJATUGPN-UDEBZQQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209982
Record name Shekanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tectoridin

CAS RN

611-40-5
Record name Tectoridin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-40-5
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Record name Shekanin
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Record name Shekanin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611-40-5
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Record name TECTORIDIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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